molecular formula C8H10ClN3O B6188630 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride CAS No. 2639448-73-8

3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride

Cat. No.: B6188630
CAS No.: 2639448-73-8
M. Wt: 199.6
InChI Key:
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Description

3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and oxazole moieties in its structure provides unique chemical properties that can be exploited for different scientific purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an oxazole precursor under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The purification of the product typically involves crystallization or recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A related compound with a similar pyrazole ring structure.

    4-Methyl-1,2-oxazole: A compound with a similar oxazole ring structure.

    3,5-Dimethyl-4-aminopyrazole: Another pyrazole derivative with an amino group.

Uniqueness

3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride is unique due to the combination of both pyrazole and oxazole rings in its structure. This dual-ring system provides distinct chemical properties and reactivity compared to compounds with only one of these rings. The presence of both rings allows for a broader range of applications and interactions with biological targets.

Properties

CAS No.

2639448-73-8

Molecular Formula

C8H10ClN3O

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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